molecular formula C24H18BrClFP B6312878 (2-Chloro-4-fluorobenzyl)triphenylphosphonium bromide CAS No. 1228763-39-0

(2-Chloro-4-fluorobenzyl)triphenylphosphonium bromide

Cat. No.: B6312878
CAS No.: 1228763-39-0
M. Wt: 471.7 g/mol
InChI Key: GNYHCVDEYMQLQS-UHFFFAOYSA-M
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Description

(2-Chloro-4-fluorobenzyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C24H18BrClFP and a molecular weight of 471.7 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluorobenzyl)triphenylphosphonium bromide typically involves the reaction of (2-Chloro-4-fluorobenzyl) bromide with triphenylphosphine in the presence of a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluorobenzyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong nucleophiles such as sodium hydroxide or potassium tert-butoxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzyl derivatives.

Scientific Research Applications

(2-Chloro-4-fluorobenzyl)triphenylphosphonium bromide has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of phosphonium salts and other organophosphorus compounds.

    Biology: It is used in biochemical studies to investigate the effects of phosphonium compounds on biological systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluorobenzyl)triphenylphosphonium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-Fluorobenzyl)triphenylphosphonium bromide: Similar in structure but lacks the chloro substituent.

    (4-Chloro-3-fluorobenzyl)triphenylphosphonium bromide: Similar but with a different substitution pattern on the benzyl group

Uniqueness

(2-Chloro-4-fluorobenzyl)triphenylphosphonium bromide is unique due to the presence of both chloro and fluoro substituents on the benzyl group, which can influence its reactivity and interactions with molecular targets.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-triphenylphosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFP.BrH/c25-23-18-19(26)16-17-24(23)27(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-18H;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYHCVDEYMQLQS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=C(C=C(C=C4)F)Cl.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrClFP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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